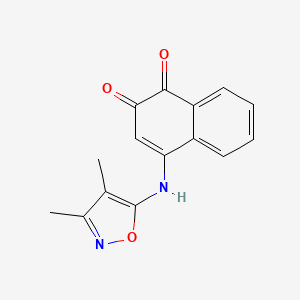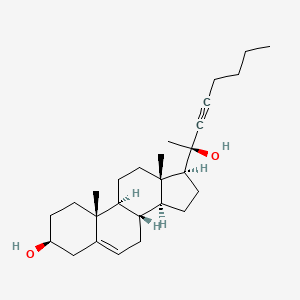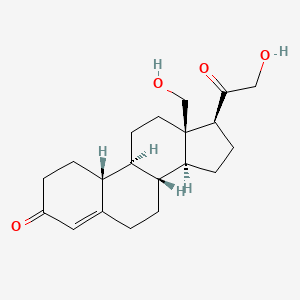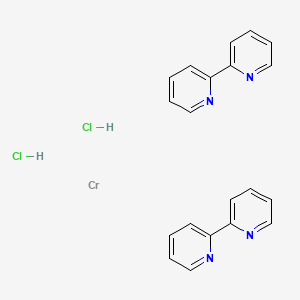![molecular formula C6H12N2 B1201681 1,2-Diazabicyclo[2.2.2]octane CAS No. 329-94-2](/img/structure/B1201681.png)
1,2-Diazabicyclo[2.2.2]octane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diazabicyclo[2.2.2]octane can be synthesized through various methods. One common route involves the reaction of ethylenediamine with formaldehyde under basic conditions, followed by cyclization . Another method includes the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of ethylenediamine with formaldehyde in the presence of a base, followed by purification through distillation or recrystallization . This method is favored due to its cost-effectiveness and high yield.
化学反応の分析
Types of Reactions
1,2-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, forming products such as alkylated amines.
Cycloaddition: It participates in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: It can be oxidized to form N-oxides and reduced to form secondary amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, and ketones . Typical reaction conditions involve the use of solvents such as ethanol or acetonitrile, with reactions often conducted at room temperature or under reflux .
Major Products
Major products formed from reactions with this compound include alkylated amines, heterocyclic compounds, and N-oxides .
科学的研究の応用
1,2-Diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
作用機序
1,2-Diazabicyclo[2.2.2]octane functions primarily as a nucleophilic catalyst. Its mechanism of action involves the donation of a lone pair of electrons from the nitrogen atoms to electrophilic centers in substrates, facilitating various chemical transformations . The compound’s bicyclic structure and high nucleophilicity make it an effective catalyst in a wide range of reactions .
類似化合物との比較
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different nitrogen arrangement.
Uniqueness
1,2-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its bicyclic structure provides steric hindrance, making it highly selective in catalytic applications . Additionally, its ability to form stable complexes with various substrates enhances its versatility in organic synthesis .
特性
IUPAC Name |
1,2-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-6(1)5-7-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCUKHQDEZNNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186554 | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-94-2 | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one](/img/structure/B1201599.png)

![[(2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-yl] propanoate](/img/structure/B1201601.png)
![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)



![Dibenz[b,f]oxepin](/img/structure/B1201610.png)






